
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene is a chemical compound known for its unique structure and reactivity It is a derivative of cyclopentadiene, characterized by the presence of three chlorine atoms and three methoxy groups attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene typically involves the chlorination and methoxylation of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to introduce the chlorine atoms. Subsequently, methoxylation is achieved by reacting the chlorinated intermediate with methanol under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Cyclopentadienone derivatives.
Reduction: Dechlorinated cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and methoxy groups influences its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Similar in structure but with an additional chlorine atom.
1,3,5-Trimethoxybenzene: Contains methoxy groups but lacks chlorine atoms and the cyclopentadiene ring.
Uniqueness: 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene is unique due to the specific arrangement of chlorine and methoxy groups on the cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
3357-59-3 |
|---|---|
Fórmula molecular |
C8H9Cl3O3 |
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3,5,5-trimethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C8H9Cl3O3/c1-12-5-4(9)6(10)8(13-2,14-3)7(5)11/h1-3H3 |
Clave InChI |
GZEMILHOPNVBBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(C(=C1Cl)Cl)(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


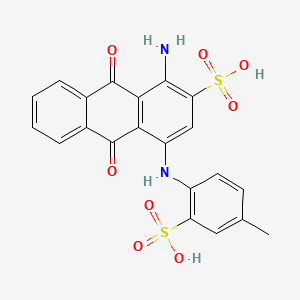
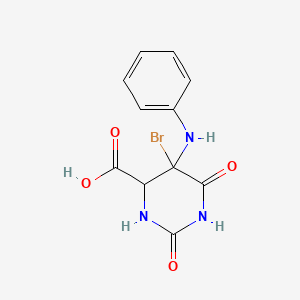
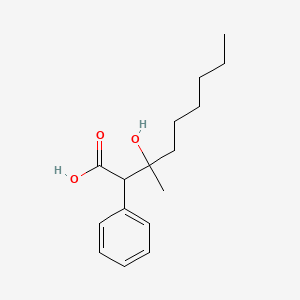

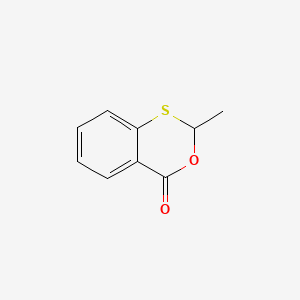
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)


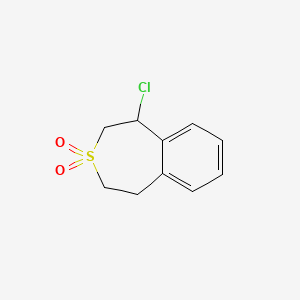
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)

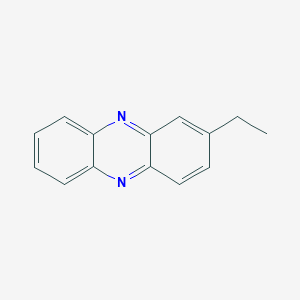
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)
